![molecular formula C17H10Cl2N2O3 B13096839 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is an organic compound that belongs to the class of bipyridine carboxylic acids This compound is characterized by the presence of a bipyridine core substituted with a dichlorophenoxy group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the bipyridine core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the bipyridine derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
2,4-Dichlorophenoxypropanoic acid: A related compound used in agricultural applications.
Uniqueness
6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid is unique due to its bipyridine core, which imparts distinct chemical and biological properties
特性
分子式 |
C17H10Cl2N2O3 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
5-[6-(2,4-dichlorophenoxy)pyridin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-15(13(19)7-12)24-16-3-1-2-14(21-16)10-6-11(17(22)23)9-20-8-10/h1-9H,(H,22,23) |
InChIキー |
VYAAVRVLUZEGTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
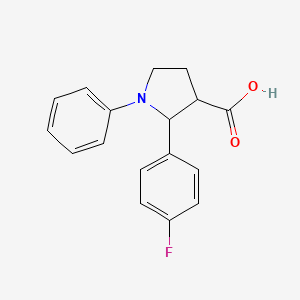
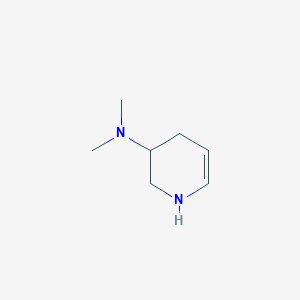
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
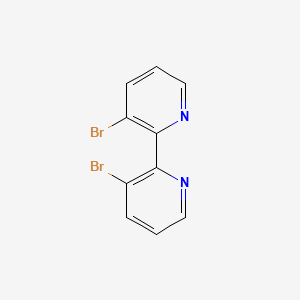


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
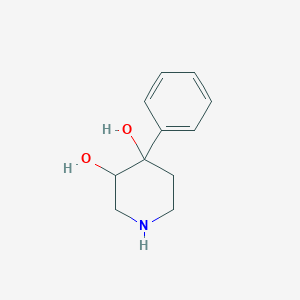
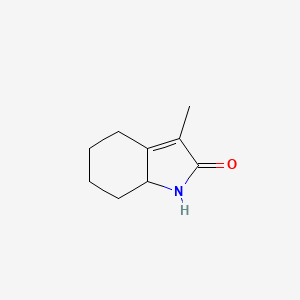
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
